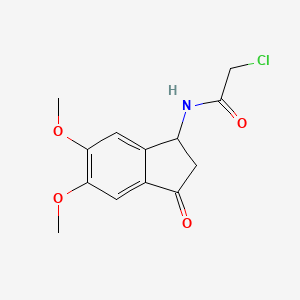
2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide” is a chemical compound with the CAS Number: 866019-16-1 . It has a molecular weight of 283.71 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14ClNO4/c1-18-11-3-7-8 (4-12 (11)19-2)10 (16)5-9 (7)15-13 (17)6-14/h3-4,9H,5-6H2,1-2H3, (H,15,17) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用
2-CNA has found numerous applications in scientific research. It is used as a reagent in the synthesis of a range of compounds, including drugs and pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic reactions and as a starting material for the synthesis of other compounds. In addition, it can be used as a ligand in coordination chemistry and as a reagent in asymmetric synthesis.
作用機序
2-CNA is an important intermediate in many organic reactions. It acts as a catalyst, promoting the formation of new bonds and facilitating the transformation of other compounds. The mechanism of action of 2-CNA is not fully understood, but it is believed to involve the formation of an intermediate species, which is then attacked by a nucleophile. This reaction is then followed by a proton transfer, resulting in the formation of a new bond.
Biochemical and Physiological Effects
2-CNA has been tested for its potential biochemical and physiological effects. Studies have shown that it has antioxidant activity, which may be useful in the treatment of certain diseases. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been suggested that 2-CNA may have potential applications as an antiviral agent.
実験室実験の利点と制限
2-CNA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of reactions. However, it is important to note that 2-CNA is a highly reactive compound and should be handled with caution. It should also be stored in a cool, dry place and away from light, as it is sensitive to light and heat.
将来の方向性
The potential applications of 2-CNA are vast, and there are many future directions that can be explored. One possibility is the use of 2-CNA as a starting material for the synthesis of other compounds, such as drugs and pharmaceuticals. Another possibility is the use of 2-CNA as a ligand in coordination chemistry, which could be used to synthesize a range of compounds with different properties. Additionally, further research into the biochemical and physiological effects of 2-CNA could lead to new treatments for various diseases. Finally, 2-CNA could be used in the development of new catalysts and reagents for organic synthesis, which could be used to synthesize a range of compounds with different properties.
合成法
2-CNA can be synthesized from indene and a chlorinating agent, such as thionyl chloride. The reaction is carried out in a solvent, such as dichloromethane, and the product is isolated by distillation. The reaction proceeds in two steps, firstly the chlorination of indene to form 2-chloro-1-indanone, followed by the condensation of the indanone with acetic acid to form 2-CNA.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-chloro-N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-18-11-3-7-8(4-12(11)19-2)10(16)5-9(7)15-13(17)6-14/h3-4,9H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGESHEVKSUFROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(C2=C1)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

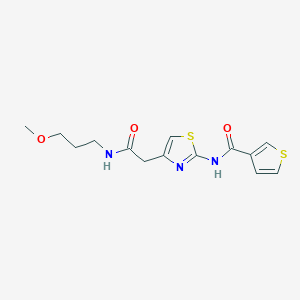
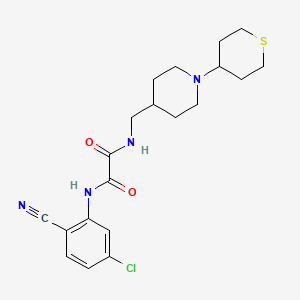
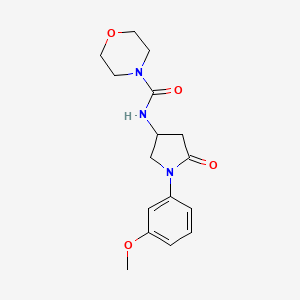
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)
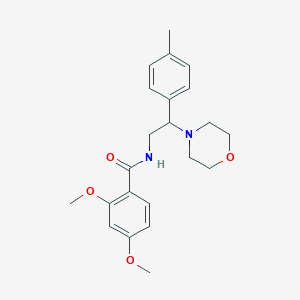
![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)
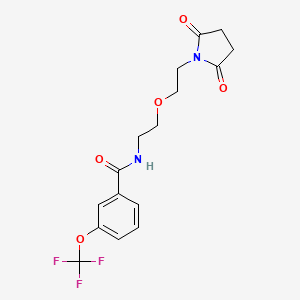


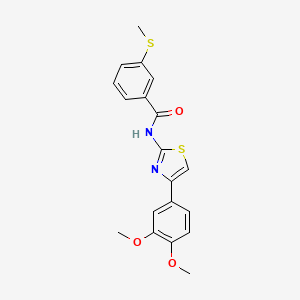
![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)
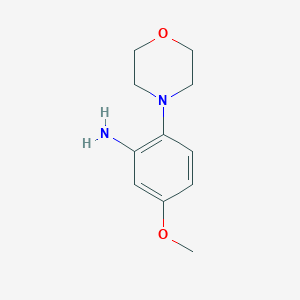
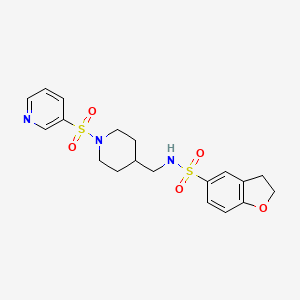
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)